Cas no 105565-56-8 (1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-)
105565-56-8 structure
Product Name:1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
CAS-nummer:105565-56-8
MF:C18H22F2N4O
MW:348.390290737152
CID:159461
PubChem ID:329774364
Update Time:2025-10-11
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
- alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
- ( -)-BMS 14802
- 1-(4-fluorophenyl)-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]butan-1-ol
- 1-Piperazinebutanol, alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-
- Bms 181100
- BMY 14802
- Bmy-14802
- α-(4-Fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol
- (±)-BMY 14802
- BMY-014802
- BMY14802
- 1-PIPERAZINEBUTANOL, .ALPHA.-(4-FLUOROPHENYL)-4-(5-FLUORO-2-PYRIMIDINYL)-
- 1-(4-fluorophenyl)-4-(4-(5-fluoropyrimidin-2-yl)piperazin-1-yl)butan-1-ol
- BDBM50002238
- 1-(4-Fluoro-phenyl)-4-[4-(4-fluoro-phenyl)-piperazin-1-yl]-butan-1-ol
- SCHEMBL467229
- PDSP1_000017
- BMY-14802-1 Free
- UNII-A5NB5G07JO
- 1-(4-fluorophenyl)-4-(4-(5-fluoro-2-pyrimidinyl)-1-piperazinyl)-1-butanol
- (+-)-BMS 14802
- BMS-181100
- 4-{4-[5-Fluoro-2-(4-fluoro-phenyl)-2H-pyrimidin-1-yl]-piperazin-1-yl}-butan-1-ol(BMY 14802)
- PDSP2_000017
- A5NB5G07JO
- 105565-56-8
- HY-153091
- BMY-14802, >=97% (HPLC)
- 4-{4-[5-Fluoro-2-(4-fluoro-phenyl)-2H-pyrimidin-1-yl]-piperazin-1-yl}-butan-1-ol
- .ALPHA.-(4-FLUOROPHENYL)-4-(5-FLUORO-2-PYRIMIDINYL)-1-PIPERAZINEBUTANOL
- 1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol(BMY-14802)
- CHEBI:91549
- GTPL8
- BRD-A15435692-003-01-5
- MS-25366
- alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazinebutanol
- CS-0650370
- 1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
- DTXSID70909596
- Q4836101
- (R)1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
- L023990
- CHEMBL60859
- 1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-, hydrochloride (1:1);1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-, hydrochloride (1:1)
- (+/-)-BMY-14802
- (S)1-(4-Fluoro-phenyl)-4-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol
- 1-(4-Fluoro-phenyl)-1-[4-(5-fluoro-pyrimidin-2-yl)-piperazin-1-yl]-butan-1-ol(BMY-14802)
- ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
- DA-50350
- BRD-A15435692-003-02-3
-
- MDL: MFCD00899512
- Inchi: 1S/C18H22F2N4O/c19-15-5-3-14(4-6-15)17(25)2-1-7-23-8-10-24(11-9-23)18-21-12-16(20)13-22-18/h3-6,12-13,17,25H,1-2,7-11H2
- InChI-sleutel: ZXUYYZPJUGQHLQ-UHFFFAOYSA-N
- LACHT: FC1=CN=C(N=C1)N1CCN(CCCC(C2C=CC(=CC=2)F)O)CC1
Berekende eigenschappen
- Exacte massa: 348.176
- Monoisotopische massa: 348.176
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 25
- Aantal draaibare bindingen: 6
- Complexiteit: 379
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: none
- XLogP3: 2.2
- Topologisch pooloppervlak: 52.5Ų
Experimentele eigenschappen
- Dichtheid: 1.256
- Kookpunt: 520.8°Cat760mmHg
- Vlampunt: 268.8°C
- Brekindex: 1.569
- LogboekP: 2.39350
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- Opslagvoorwaarde:room temp
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P0098EO-5mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 5mg |
$178.00 | 2023-12-26 | |
| 1PlusChem | 1P0098EO-10mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 10mg |
$278.00 | 2023-12-26 | |
| 1PlusChem | 1P0098EO-25mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 25mg |
$537.00 | 2023-12-26 | |
| 1PlusChem | 1P0098EO-50mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 50mg |
$846.00 | 2023-12-26 | |
| 1PlusChem | 1P0098EO-100mg |
alpha-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol |
105565-56-8 | 97% | 100mg |
$1346.00 | 2023-12-26 |
1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)- Gerelateerde literatuur
-
Hebaalla Agha,Christopher R. McCurdy RSC Med. Chem. 2021 12 154
-
Zeeshan Hafeez,Simon Benoit,Céline Cakir-Kiefer,Annie Dary,Laurent Miclo Food Funct. 2021 12 1415
105565-56-8 (1-Piperazinebutanol, a-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-) Gerelateerde producten
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Aanbevolen leveranciers
钜澜化工科技(青岛)有限公司
Goudlid
CN Leverancier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
TAIXING JOXIN BIO-TEC CO.,LTD.
Goudlid
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
CN Leverancier
Bulk
Hunan Well Medicine Synthesis Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie